![molecular formula C13[13C]3H33NO6 B602487 Lacidipine 13C8 CAS No. 1261432-01-2](/img/no-structure.png)

Lacidipine 13C8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lacidipine 13C8 is a deuterium-labeled version of lacidipine, a third-generation calcium channel blocker. Lacidipine is a lipophilic dihydropyridine calcium antagonist with a slow onset of activity and long duration of action. It is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure .

Applications De Recherche Scientifique

Lacidipine 13C8 has a wide range of scientific research applications. It is used in studies related to hypertension, atherosclerosis, and acute kidney injury . Additionally, it has been shown to inhibit NF-κB and Notch pathways, making it a potential candidate for the treatment of ulcerative colitis . Lacidipine also plays a protective role in endothelial senescence, oxidative stress, and inflammatory injury through the regulation of the CXCR7/P38/C/EBP-β signaling pathway .

Mécanisme D'action

Lacidipine is a dihydropyridine calcium antagonist. It inhibits Ca ions from entering the slow channels or select voltage-sensitive areas of the vascular smooth muscle and myocardium during depolarisation, thus producing coronary vascular smooth muscle relaxation resulting in coronary and peripheral vasodilation .

Safety and Hazards

Méthodes De Préparation

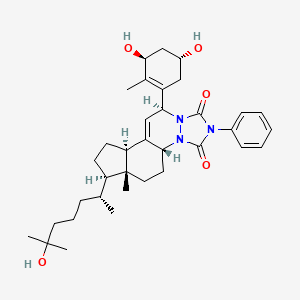

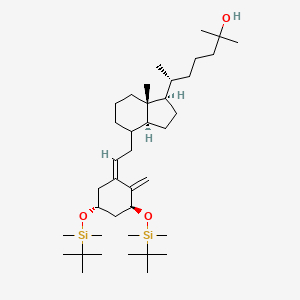

Synthetic Routes and Reaction Conditions: Lacidipine can be synthesized through a multi-step process involving the reaction of t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by further reaction with ethyl-3-amino crotonate . The preparation of lacidipine 13C8 involves incorporating stable heavy isotopes of carbon into the lacidipine molecule .

Industrial Production Methods: Industrial production methods for lacidipine include the use of hot melt extrusion to create amorphous solid dispersions, which enhance the dissolution rate and stability of the compound . Another method involves the use of antisolvent sonoprecipitation to produce nanosuspensions with improved solubility and dissolution rates .

Analyse Des Réactions Chimiques

Types of Reactions: Lacidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with calcium channels in smooth muscle cells, leading to vasodilation .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of lacidipine include t-butoxy carbonyl methyl aryl phosphonium halide, o-phthalaldehyde, and ethyl-3-amino crotonate . Reaction conditions often involve controlled temperatures and the use of solvents like acetone and ethanol .

Major Products Formed: The major products formed from the reactions of lacidipine include its various analogues and derivatives, which are evaluated for their antihypertensive effects .

Comparaison Avec Des Composés Similaires

Lacidipine is compared with other dihydropyridine calcium channel blockers such as nifedipine, amlodipine, and felodipine. While all these compounds share a similar mechanism of action, lacidipine is unique due to its long duration of action and greater antioxidant activity . Other similar compounds include analogues of lacidipine, which have been synthesized and evaluated for their antihypertensive effects .

Propriétés

Numéro CAS |

1261432-01-2 |

|---|---|

Formule moléculaire |

C13[13C]3H33NO6 |

Poids moléculaire |

463.5 |

Pureté |

95% by HPLC; 98% atom 13C |

Numéros CAS associés |

103890-78-4 (unlabelled) |

Synonymes |

3,5-diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-bis(13C)methyl-1,4-dihydro(2,3,5,6-13C4)pyridine-3,5-dicarboxylate |

Étiquette |

Lacidipine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

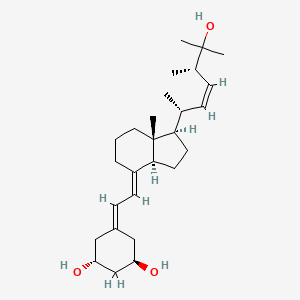

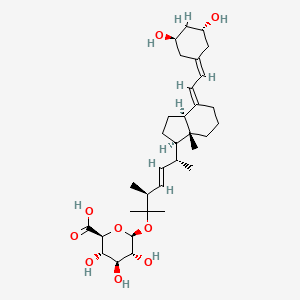

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)